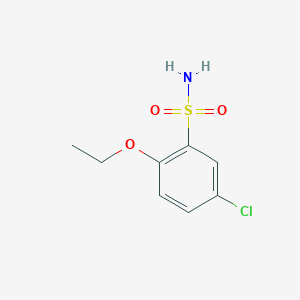
2-(4-fluorophenyl)-5-phenyl-2H-tetrazole
Overview
Description
2-(4-fluorophenyl)-5-phenyl-2H-tetrazole is a useful research compound. Its molecular formula is C13H9FN4 and its molecular weight is 240.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 240.08112447 g/mol and the complexity rating of the compound is 262. The solubility of this chemical has been described as 11.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Photoreactive Properties
2-(4-Fluorophenyl)-5-phenyl-2H-tetrazole (FPT) exhibits significant photoreactive properties. A study by He et al. (2021) detailed the microscopic mechanism of light-induced tetrazole-quinone 1,3-dipole cycloadditions using FPT. Upon UV light excitation, FPT reaches its S1 excited state and undergoes bond breaking and nitrogen atom removal. This leads to the formation of active intermediates, which further react with naphthoquinone to efficiently produce final products. This research demonstrates FPT's potential in designing photoinduced reactions (He et al., 2021).
2. Hydrogen Bonding Characteristics
In the context of hydrogen bonding, Oparina and Trifonov (2013) explored the dissociation constants of H-complexes formed by 2-substituted tetrazoles with 4-fluorophenol. The research revealed that the position of the N-substituent in the tetrazole ring significantly influences its proton-accepting capabilities, shedding light on the subtle electronic effects in hydrogen bonding interactions of tetrazole derivatives (Oparina & Trifonov, 2013).
3. Molecular and Crystal Structure Analysis
Askerov et al. (2018) studied the molecular and crystal structures of a variant of 2-(4-fluorophenyl)-5-phenyl-1H-tetrazole and its complex with cadmium(II). The research provided insights into the compound's nonplanar structure and its ability to form hydrogen-bonded centrosymmetric dimers in the crystal. This study contributes to understanding the structural properties of tetrazole derivatives and their potential applications in materials science (Askerov et al., 2018).
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-phenyltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4/c14-11-6-8-12(9-7-11)18-16-13(15-17-18)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHOQXOMWJCKFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199495 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-{[(2-ethoxyphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4389303.png)
![1-{[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-methylindoline](/img/structure/B4389308.png)
![3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4389312.png)
![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4389319.png)
![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B4389323.png)

![ethyl 4-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinecarboxylate](/img/structure/B4389333.png)


![isopropyl {[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetate](/img/structure/B4389358.png)
![ethyl 2-({oxo[(2-thienylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4389363.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide](/img/structure/B4389365.png)
![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)butanamide](/img/structure/B4389371.png)
![5-[(2,3-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4389376.png)
